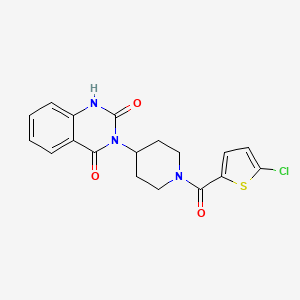![molecular formula C5H8S B2595027 Bicyclo[1.1.1]pentano-1-tiol CAS No. 754149-00-3](/img/structure/B2595027.png)
Bicyclo[1.1.1]pentano-1-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentane-1-thiol is a sulfur-containing organic compound characterized by a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its high strain energy and rigidity, making it an interesting subject for synthetic chemists.
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentane-1-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Bicyclo[1.1.1]pentane-1-thiol, as a part of the Bicyclo[1.1.1]pentanes (BCPs) family, has been established as an attractive bioisostere for para-substituted benzene rings in drug design . The primary targets of Bicyclo[1.1.1]pentane-1-thiol are likely to be similar to those of other BCPs, which have been used to replace phenyl, tert-butyl, and alkyne functional groups .
Mode of Action
The mode of action of Bicyclo[1.1.1]pentane-1-thiol involves its interaction with its targets. BCPs, including Bicyclo[1.1.1]pentane-1-thiol, mimic the geometry and substituent exit vectors of a benzene ring, while also offering the desired property benefits . This allows Bicyclo[1.1.1]pentane-1-thiol to interact with its targets in a unique way, potentially altering the function of the target molecules.
Biochemical Pathways
The exact biochemical pathways affected by Bicyclo[11Bcps have been used as bioisosteres in various biochemical pathways, particularly in drug design . Therefore, it can be inferred that Bicyclo[1.1.1]pentane-1-thiol may affect similar pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
Bicyclo[1.1.1]pentane-1-thiol, like other BCPs, is known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby influencing its bioavailability.
Result of Action
The specific molecular and cellular effects of Bicyclo[11Given its structural similarity to other bcps, it can be inferred that bicyclo[111]pentane-1-thiol may exhibit similar effects, such as enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Action Environment
The action, efficacy, and stability of Bicyclo[1.1.1]pentane-1-thiol can be influenced by various environmental factors. For instance, the physicochemical properties of BCPs can be improved, which is beneficial in the design of drug candidates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-thiol typically involves the reaction of [1.1.1]propellane with thiol-containing reagents. One common method is the radical addition of thiols to [1.1.1]propellane under photochemical conditions. This reaction proceeds efficiently under mild conditions and does not require the use of catalysts or initiators . Another approach involves the use of Grignard reagents to introduce the thiol group into the bicyclo[1.1.1]pentane framework .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane-1-thiol can be achieved through continuous flow processes, which allow for the scalable synthesis of [1.1.1]propellane and its subsequent functionalization . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, alkyl halides for substitution reactions, and various radical initiators for addition reactions. The reactions typically proceed under mild conditions, often utilizing photochemical or catalytic methods .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted bicyclo[1.1.1]pentane derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bicyclo[1.1.1]pentane-1-thiol include:
Bicyclo[1.1.1]pentane: The parent hydrocarbon without the thiol group.
Bicyclo[1.1.1]pentane-1-amine: A derivative with an amine group instead of a thiol group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
Bicyclo[1.1.1]pentane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for the formation of sulfur-containing derivatives. This makes it particularly valuable in the synthesis of bioactive molecules and advanced materials .
Propiedades
IUPAC Name |
bicyclo[1.1.1]pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c6-5-1-4(2-5)3-5/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIXWZWNWJVBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
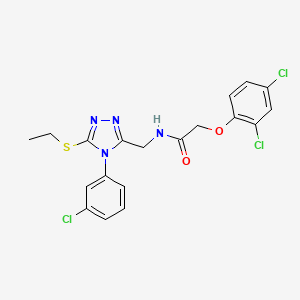
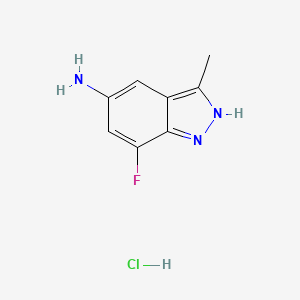
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2594947.png)
![1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594949.png)
![4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2594950.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2594951.png)
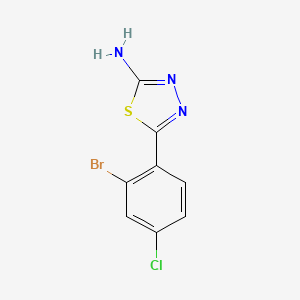
![(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2594957.png)
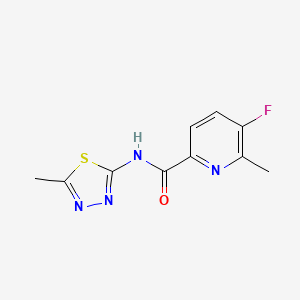
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2594960.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-carboxy-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2594962.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2594963.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2594964.png)
